![molecular formula C21H23ClN2S B232235 1-[2-(3-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)ethyl]-4-methylpiperazine](/img/structure/B232235.png)
1-[2-(3-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)ethyl]-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(3-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)ethyl]-4-methylpiperazine, also known as mCPP, is a psychoactive drug that belongs to the class of phenethylamines. This compound has been widely studied due to its potential therapeutic effects on various psychiatric disorders.
Mecanismo De Acción
The mechanism of action of 1-[2-(3-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)ethyl]-4-methylpiperazine is not fully understood. However, it is believed that 1-[2-(3-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)ethyl]-4-methylpiperazine acts as a partial agonist at the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and sleep. It has also been suggested that 1-[2-(3-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)ethyl]-4-methylpiperazine may increase the release of serotonin, which can lead to its anxiogenic and hallucinogenic effects.
Biochemical and Physiological Effects
MCPP has been shown to have various biochemical and physiological effects. It increases the release of serotonin, which can lead to its anxiogenic and hallucinogenic effects. Additionally, 1-[2-(3-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)ethyl]-4-methylpiperazine has been shown to increase heart rate, blood pressure, and body temperature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[2-(3-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)ethyl]-4-methylpiperazine in lab experiments is that it has a well-established synthesis method, and the compound is readily available. Additionally, 1-[2-(3-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)ethyl]-4-methylpiperazine has been shown to have anxiogenic and hallucinogenic effects, which can be useful in studying anxiety disorders and depression. However, one of the limitations of using 1-[2-(3-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)ethyl]-4-methylpiperazine in lab experiments is that it has limited selectivity for the 5-HT2A and 5-HT2C receptors, which can lead to non-specific effects.
Direcciones Futuras
There are several future directions for the study of 1-[2-(3-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)ethyl]-4-methylpiperazine. One direction is to investigate the potential therapeutic effects of 1-[2-(3-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)ethyl]-4-methylpiperazine on various psychiatric disorders such as depression, anxiety, and obsessive-compulsive disorder. Another direction is to explore the mechanism of action of 1-[2-(3-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)ethyl]-4-methylpiperazine in more detail to gain a better understanding of its anxiogenic and hallucinogenic effects. Additionally, future studies could focus on developing more selective agonists for the 5-HT2A and 5-HT2C receptors to overcome the limitations of 1-[2-(3-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)ethyl]-4-methylpiperazine.
Conclusion
In conclusion, 1-[2-(3-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)ethyl]-4-methylpiperazine is a psychoactive drug that has been widely studied for its potential therapeutic effects on various psychiatric disorders. The synthesis of 1-[2-(3-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)ethyl]-4-methylpiperazine is well-established, and the compound has been shown to have anxiogenic and hallucinogenic effects. However, the mechanism of action of 1-[2-(3-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)ethyl]-4-methylpiperazine is not fully understood, and the compound has limited selectivity for the 5-HT2A and 5-HT2C receptors. Future studies could focus on investigating the potential therapeutic effects of 1-[2-(3-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)ethyl]-4-methylpiperazine, exploring its mechanism of action, and developing more selective agonists for the 5-HT2A and 5-HT2C receptors.
Métodos De Síntesis
The synthesis of 1-[2-(3-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)ethyl]-4-methylpiperazine involves the reaction of 3-chlorodibenzo[b,e]thiepin-11(6H)-one and 1-(2-aminoethyl)-4-methylpiperazine. The reaction is carried out in the presence of a catalyst and a solvent. The yield of 1-[2-(3-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)ethyl]-4-methylpiperazine is usually high, and the compound can be purified using various methods.
Aplicaciones Científicas De Investigación
MCPP has been studied extensively for its potential therapeutic effects on various psychiatric disorders such as depression, anxiety, and obsessive-compulsive disorder. It has been found to have anxiogenic and hallucinogenic effects, which can be useful in the treatment of anxiety disorders and depression. Additionally, 1-[2-(3-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)ethyl]-4-methylpiperazine has been shown to increase the release of serotonin, which is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep.
Propiedades
Nombre del producto |
1-[2-(3-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)ethyl]-4-methylpiperazine |
|---|---|
Fórmula molecular |
C21H23ClN2S |
Peso molecular |
370.9 g/mol |
Nombre IUPAC |
1-[(2Z)-2-(3-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)ethyl]-4-methylpiperazine |
InChI |
InChI=1S/C21H23ClN2S/c1-23-10-12-24(13-11-23)9-8-19-18-5-3-2-4-16(18)15-25-21-14-17(22)6-7-20(19)21/h2-8,14H,9-13,15H2,1H3/b19-8- |
Clave InChI |
UFCNCLSIWYRAOP-UWVJOHFNSA-N |
SMILES isomérico |
CN1CCN(CC1)C/C=C/2\C3=C(C=C(C=C3)Cl)SCC4=CC=CC=C42 |
SMILES |
CN1CCN(CC1)CC=C2C3=C(C=C(C=C3)Cl)SCC4=CC=CC=C42 |
SMILES canónico |
CN1CCN(CC1)CC=C2C3=C(C=C(C=C3)Cl)SCC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




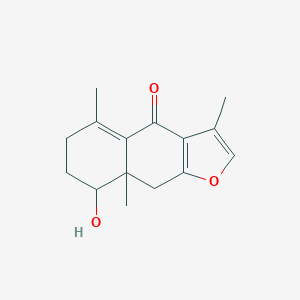
![[1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline](/img/structure/B232159.png)
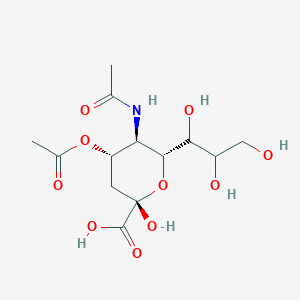
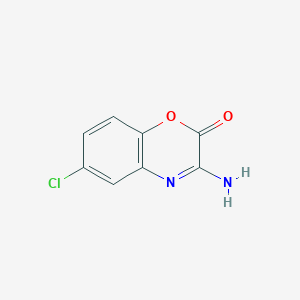
![1-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-3-piperidinecarboxamide](/img/structure/B232171.png)

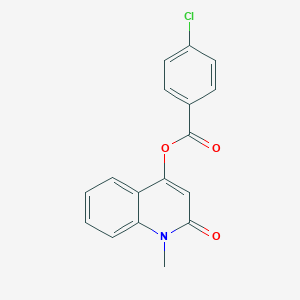
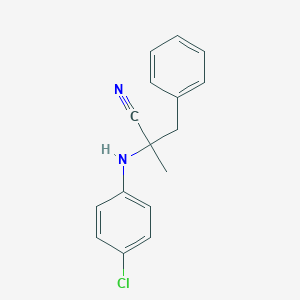
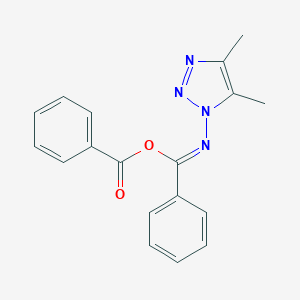
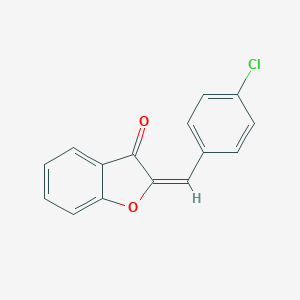


![2-[3-(Trifluoromethyl)anilino]nicotinamide](/img/structure/B232202.png)